8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester
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Overview
Description
8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester is an organic compound with a unique structure that includes both ester and dioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The dioxo groups can also engage in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dioxonon-7-enoic acid ethyl ester
- Ethyl 2,4-dioxonon-7-enoic acid methyl ester
Uniqueness
8-Methyl-2,4-dioxo-non-7-enoic acid ethyl ester is unique due to the presence of the methyl group at the 8th position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .
Properties
Molecular Formula |
C12H18O4 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 8-methyl-2,4-dioxonon-7-enoate |
InChI |
InChI=1S/C12H18O4/c1-4-16-12(15)11(14)8-10(13)7-5-6-9(2)3/h6H,4-5,7-8H2,1-3H3 |
InChI Key |
JYOBRZXOJMZFLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)CCC=C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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